フルフェナム酸-d4

概要

説明

Flufenamic Acid-d4 is a deuterium-labeled version of Flufenamic Acid . It is a member of the anthranilic acid derivatives class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a cyclooxygenase (COX) inhibitor, preventing the formation of prostaglandins . It is used as an internal standard for the quantification of flufenamic acid .

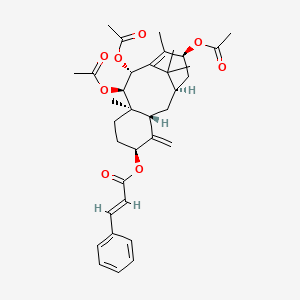

Molecular Structure Analysis

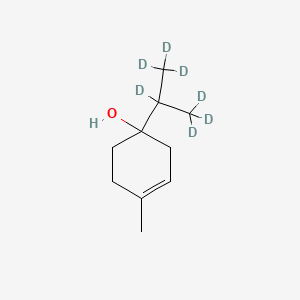

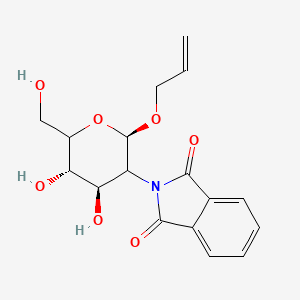

Flufenamic Acid-d4 has the molecular formula C14H6D4F3NO2 and a molecular weight of 285.3 . The InChI code is InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D .

Physical and Chemical Properties Analysis

Flufenamic Acid-d4 is a solid substance . It is soluble in DMF, DMSO, and methanol .

科学的研究の応用

多形相転移のモニタリング

フルフェナム酸(FFA)は、報告されている9つの結晶構造を持つ、高度な多形性医薬品分子です . 研究者は、シンクロトロンX線粉末回折と示差走査熱量測定を組み合わせて、FFA-ポリマー非晶質固体分散体(ASD)を加熱したときの結晶化と多形相転移を研究してきました . このアプリケーションは、さまざまな条件におけるFFAの挙動を理解し、より効果的な医薬品製品の開発に役立つために重要です。

非晶質固体分散体

FFAは、さまざまなポリマーによる非晶質固体分散体(ASD)の調製に使用されてきました . これらのASDの研究は、分子間相互作用と粘度効果の組み合わせによって、FFAを非晶質形態と準安定形態の両方で安定化させるための洞察を提供することができます .

溶解挙動研究

ナノセルロースとの加熱混合物におけるFFAの溶解挙動が研究されてきました . この研究は、最大8つの異なる多形を持ち、溶解性が低い問題のある薬物であるFFAの溶解性を理解するのに役立つため、重要です .

バイオアベイラビリティの向上

溶解性が低いことから、FFAのバイオアベイラビリティは課題となってきました。 しかし、研究者は、高表面積ナノセルロース、すなわちクラドフォラセルロース(CLAD)を使用すると、薬物の完全な非晶化をもたらし、溶解特性を向上させ、絶食時/食後状態の変動を減らすことができることを発見しました .

安定性指標アッセイの開発

市販製品中のFFA定量のための安定性指標のより環境に優しい高速薄層クロマトグラフィー(HPTLC)デンシトメトリーアッセイの開発と検証は、もう1つの重要なアプリケーションです . この研究は、FFAを定量するための環境に優しい方法の開発に貢献しています。

多形性と非晶化挙動の研究

ナノセルロースとの非加熱および加熱混合物におけるFFAの多形性と非晶化挙動が調査されてきました . この研究は、FFAの固体状態特性を理解する上で重要であり、より効果的な医薬品製品の処方を導くことができます。

作用機序

Target of Action

Flufenamic Acid-d4, like its non-deuterated counterpart Flufenamic Acid, primarily targets several proteins and receptors in the body. The primary targets include Prostaglandin G/H synthase 1 and 2 , Aldo-keto reductase family 1 member C3 , Androgen receptor , and Peroxisome proliferator-activated receptors alpha and gamma . These targets play crucial roles in inflammation, pain sensation, and various metabolic processes.

Mode of Action

Flufenamic Acid-d4 acts by inhibiting the cyclooxygenase (COX) enzymes , which are involved in the synthesis of prostaglandins, compounds that play key roles in inflammation and pain. By inhibiting these enzymes, Flufenamic Acid-d4 reduces the production of prostaglandins, thereby alleviating pain and inflammation . It also modulates ion channels, blocking chloride channels and L-type Ca 2+ channels, modulating non-selective cation channels (NSC), and activating K+ channels .

Biochemical Pathways

The primary biochemical pathway affected by Flufenamic Acid-d4 is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Flufenamic Acid-d4 prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the synthesis of other prostaglandins. This results in a decrease in the levels of prostaglandins, which are involved in mediating pain, fever, and inflammation.

Pharmacokinetics

Flufenamic Acid-d4, similar to Flufenamic Acid, is extensively protein-bound and is metabolized primarily through hydroxylation and glucuronidation . The elimination half-life is approximately 3 hours , and it is excreted via the urine (50%) and feces (36%) . The presence of a trifluoromethyl group in Flufenamic Acid-d4 is known to often improve the pharmacokinetics and bioavailability of drugs .

Result of Action

The molecular and cellular effects of Flufenamic Acid-d4’s action include a reduction in inflammation and pain due to its inhibition of prostaglandin synthesis . It has also been found to confer neuroprotection against brain injury secondary to cardiac arrest/cardiopulmonary resuscitation, improving survival and neurologic outcome, reducing neuropathological injuries, attenuating brain edema, and promoting microglia/macrophages from the pro-inflammatory subtype toward the anti-inflammatory subtype .

Action Environment

The action of Flufenamic Acid-d4 can be influenced by various environmental factors. For instance, the presence of certain polymers can stabilize Flufenamic Acid in both amorphous and metastable forms, inhibiting polymorphic transitions . This can have implications for the drug’s stability and efficacy. Furthermore, the chemical substitution of the polymer plays a more significant role in directing polymorphic transitions than the viscosity .

Safety and Hazards

将来の方向性

Flufenamic Acid-d4 has shown promise in improving survival and neurologic deficits following cardiac arrest and cardiopulmonary resuscitation . It mitigates blood-brain barrier breach and modifies the functional status of microglia/macrophages . These results indicate the significant clinical potential of Flufenamic Acid-d4 to improve the prognosis for cardiac arrest victims who are successfully resuscitated .

生化学分析

Biochemical Properties

Flufenamic Acid-d4, like its parent compound Flufenamic Acid, is known to interact with various enzymes and proteins. It is a cyclooxygenase (COX) inhibitor, preventing the formation of prostaglandins . It is also known to bind to and reduce the activity of prostaglandin F synthase and activate TRPC6 .

Cellular Effects

Flufenamic Acid-d4 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve survival and neurologic outcome in mice after successful cardiopulmonary resuscitation . It was effective in reducing neuropathological injuries, attenuating brain edema, lessening the leakage of IgG and Evans blue dye, restoring tight junction protein expression, and promoting microglia/macrophages from the pro-inflammatory subtype toward the anti-inflammatory subtype .

Molecular Mechanism

The molecular mechanism of action of Flufenamic Acid-d4 involves its interaction with various biomolecules. It is reported to block the TRPM4 channel with high potency . This action is believed to confer neuroprotection against brain injury secondary to cardiac arrest/cardiopulmonary resuscitation .

Temporal Effects in Laboratory Settings

The effects of Flufenamic Acid-d4 over time in laboratory settings have been studied. For instance, in a study on mice subjected to cardiac arrest/cardiopulmonary resuscitation, Flufenamic Acid-d4 was administered once daily . The study found that it was effective in improving survival and neurologic outcome, reducing neuropathological injuries, and attenuating brain edema .

Dosage Effects in Animal Models

The effects of Flufenamic Acid-d4 vary with different dosages in animal models. In a study on rats, a relatively high dose of Flufenamic Acid was assessed for its efficacy and safety . The study found that the high dose did not prevent the occurrence of status epilepticus nor affect brain glucose hypometabolism .

Metabolic Pathways

Its parent compound, Flufenamic Acid, is known to undergo extensive metabolism, including hydroxylation and glucuronidation .

Transport and Distribution

Its parent compound, Flufenamic Acid, is known to be extensively protein-bound .

Subcellular Localization

Its parent compound, Flufenamic Acid, is known to interact with various subcellular structures, including enzymes and proteins located in different cellular compartments .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Flufenamic Acid-d4 can be achieved through the deuteration of Flufenamic Acid, which involves the replacement of four hydrogen atoms with deuterium atoms. This can be accomplished using a deuterating reagent, such as lithium aluminum deuteride (LiAlD4), which is capable of selectively replacing hydrogen atoms with deuterium atoms.", "Starting Materials": [ "Flufenamic Acid", "Lithium Aluminum Deuteride (LiAlD4)", "Anhydrous Diethyl Ether" ], "Reaction": [ "Step 1: Dissolve Flufenamic Acid (1.0 g) in anhydrous diethyl ether (50 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.", "Step 2: Add lithium aluminum deuteride (2.0 g) to the reaction mixture and stir the solution at room temperature for 1 hour.", "Step 3: Heat the reaction mixture to reflux for 6 hours.", "Step 4: Allow the reaction mixture to cool to room temperature and carefully add 5% hydrochloric acid (50 mL) dropwise to quench the reaction.", "Step 5: Extract the organic layer with diethyl ether (3 x 50 mL), combine the organic layers, and wash with saturated sodium bicarbonate solution (50 mL).", "Step 6: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Flufenamic Acid-d4 as a white solid (yield: ~70%)." ] } | |

CAS番号 |

1185071-99-1 |

分子式 |

C14H10F3NO2 |

分子量 |

285.259 |

IUPAC名 |

2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoic acid |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D |

InChIキー |

LPEPZBJOKDYZAD-ZEJCXXMWSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F |

同義語 |

2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid-d4; 2-[3-(Trifluoromethyl)anilino]benzoic Acid-d4; 3’-Trifluoromethyldiphenylamine-2-carboxylic Acid-d4; Fullsafe-d4; INF 1837-d4; Meralen-d4; Sastridex-d4; Surika-d4; Tecramine-d4; _x000B_ |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B564263.png)